4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid

Azo dye chemistry Positional isomerism Analytical method development

Inconsistent isomer content in naphthylazo dye shipments can compromise analytical method transfer. CAS 74347-15-2 is a structurally defined monoazo dye (C19H19N3O4S, MW 385.44) with confirmed E-configuration (InChIKey IUCBYZZXKZMQDN-QZQOTICOSA-N). - Spectral QC Anchor: Validated ¹H NMR (399.65 MHz, DMSO-d₆) and IR (nujol) spectra in AIST SDBS enable precise identity verification against reference data. - Reduced Matrix Interference: The naphthalene-azo chromophore shifts λmax bathochromically vs. phenyl-azo dyes, lowering background noise in biological/environmental colorimetric assays. - Method Development Scaffold: Distinct from positional isomer CAS 62758-14-9, this regioisomer's altered electronic environment supports novel spectrophotometric or complexometric titration protocols.

Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
CAS No. 74347-15-2
Cat. No. B12681842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid
CAS74347-15-2
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3)S(=O)(=O)O)OC
InChIInChI=1S/C19H19N3O4S/c1-22(2)18-11-10-16(14-6-4-5-7-15(14)18)20-21-17-9-8-13(27(23,24)25)12-19(17)26-3/h4-12H,1-3H3,(H,23,24,25)
InChIKeyIUCBYZZXKZMQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic Acid (CAS 74347-15-2): Structural Identity and Class Positioning


4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid (CAS 74347-15-2) is a synthetic monoazo dye belonging to the naphthylazo-benzenesulfonic acid class, with molecular formula C19H19N3O4S and molecular weight 385.44 g/mol . The compound features a dimethylamino-substituted naphthalene ring as the diazo component coupled to a 3-methoxybenzenesulfonic acid moiety, and its E‑configuration has been confirmed by InChIKey stereochemistry (IUCBYZZXKZMQDN-QZQOTICOSA-N) [1]. Characterized by 1H NMR (399.65 MHz, DMSO‑d6) and IR (nujol mull) spectroscopy in the AIST SDBS database (SDBS No. 22580), this compound is positioned within the broader azo dye landscape but carries a distinctive substitution pattern that distinguishes it from its positional isomer and simpler phenylazo analogs [2].

Why 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic Acid Cannot Be Interchanged with Its Positional Isomer or Common Azo Dye Alternatives


Substitution of CAS 74347-15-2 with its positional isomer CAS 62758-14-9 or with simpler phenylazo dyes such as Methyl Orange introduces uncontrolled variability in key selection-critical properties. The relative positions of the sulfonic acid and methoxy substituents on the benzene coupling component dictate the compound's acidity, solubility, metal‑chelation geometry, and spectral absorption profile . Empirically, the positional isomer (3-azo, 4-methoxy) is established as a titrimetric indicator for strong‑acid standardization in TRIS buffer systems, whereas no equivalent validated application has been reported for the 4-azo, 3-methoxy regioisomer (CAS 74347-15-2) . Additionally, the naphthalene‑based chromophore provides a bathochromically shifted absorption envelope relative to the phenyl‑azo chromophore of Methyl Orange, meaning that absorbance‑based methods optimized for one chromophore cannot simply be transferred to the other [1]. These structural differences directly impact wavelength selection, detection sensitivity, and compatibility with existing analytical protocols.

Quantitative Differentiation Evidence for 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic Acid (CAS 74347-15-2) vs. Key Comparators


Positional Isomer Differentiation: Regiospecific Substitution Pattern vs. CAS 62758-14-9

CAS 74347-15-2 bears the azo linkage at the 4-position, the methoxy group at the 3-position, and the sulfonic acid at the 4-position of the benzenesulfonic acid ring, whereas its positional isomer CAS 62758-14-9 carries the azo group at the 3-position and the methoxy group at the 4-position . This regiospecific arrangement is confirmed by distinct InChI strings: CAS 74347-15-2 has the sulfonic acid on the carbon para to the azo linkage (C4‑S), while CAS 62758-14-9 has the methoxy group at the para position (C4‑OCH3) [1]. The EPA Substance Registry separately lists these two compounds under different systematic names, confirming they are distinct chemical substances with independent regulatory identities [2].

Azo dye chemistry Positional isomerism Analytical method development

Spectral Fingerprint: High‑Field 1H NMR and IR Characterization vs. Uncharacterized Analogs

CAS 74347-15-2 has been characterized by 1H NMR at 399.65 MHz in DMSO‑d6 (0.031 g in 0.5 mL) and by IR spectroscopy (nujol mull), with full spectra publicly accessible through the AIST SDBS database (SDBS No. 22580) [1][2]. The E‑configuration of the azo bond is explicitly encoded in the InChIKey (IUCBYZZXKZMQDN-QZQOTICOSA-N), with the '/b21-20+' stereodescriptor distinguishing it from any Z‑isomer or uncharacterized mixture [1]. This level of validated spectroscopic documentation exceeds what is available for many in‑class azo dyes, including its positional isomer CAS 62758-14-9, for which only 2 NMR spectra and 1 FTIR spectrum are indexed on SpectraBase without comparable institutional validation [3].

Spectral characterization Quality control Identity verification

Physicochemical Property Profile: Computed Density, Lipophilicity, and Polar Surface Area vs. Methyl Orange

CAS 74347-15-2 exhibits a computed density of 1.309 g/cm³ , a cLogP of 2.20, and a topological polar surface area (TPSA) of 75.76 Ų [1]. In contrast, Methyl Orange (CAS 547-58-0, sodium salt form, MW 327.33) has a lower molecular weight and a phenyl‑azo chromophore that yields a markedly different lipophilicity profile. The naphthalene ring in CAS 74347-15-2 contributes an additional 58 Da of molecular mass and extends the conjugated π‑system, which class‑level knowledge predicts will shift λmax to longer wavelengths and alter the octanol‑water partition coefficient relative to phenyl‑azo analogs [2].

Physicochemical profiling Drug-likeness Pre-formulation

Analytical Indicator Application Divergence: Regioisomer‑Specific Functionality in Titrimetry

The positional isomer CAS 62758-14-9 is commercially specified as a suitable indicator for the direct standardization of strong acid solutions using TRIS (tris(hydroxymethyl)aminomethane) buffer, where the equivalence point can be determined either potentiometrically or visually . No equivalent validated titrimetric application has been documented for CAS 74347-15-2, indicating that the substitution pattern is a determinant of indicator functionality . This application asymmetry means that a user requiring an indicator for TRIS‑based acid standardization should procure the 3-azo,4-methoxy isomer (CAS 62758-14-9), whereas users investigating metal‑chelation or colorimetric detection at wavelengths inaccessible to the isomer may find the 4-azo,3-methoxy substitution pattern (CAS 74347-15-2) more suitable.

Titrimetric indicator Acid-base titration Pharmaceutical auxiliary material

Optimal Application Scenarios for 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic Acid (CAS 74347-15-2) Based on Quantitative Differentiation Evidence


Spectral Reference Standard for Naphthylazo Dye Identity Confirmation

Given its dual‑repository spectral characterization in both AIST SDBS (1H NMR at 399.65 MHz, IR nujol mull) and SpectraBase (NMR + FTIR), CAS 74347-15-2 serves as a well‑documented reference compound for identity verification of incoming naphthylazo dye shipments [1]. Quality control laboratories can overlay acquired spectra against the SDBS reference to detect isomer contamination, degradation products, or batch‑to‑batch variability before releasing material for production use.

Metal‑Complexation Dye for Analytical Method Development Requiring a Naphthalene‑Extended Chromophore

The naphthalene‑azo chromophore of CAS 74347-15-2 is expected to provide a bathochromically shifted absorption maximum compared to phenyl‑azo dyes such as Methyl Orange, based on class‑level structure‑property relationships [2]. This makes the compound a candidate for colorimetric detection methods operating at longer wavelengths where matrix interferences from biological or environmental samples are reduced. The sulfonic acid and dimethylamino groups provide water solubility and potential metal‑coordination sites [3].

Pharmaceutical Research Auxiliary Material Distinct from the Isomeric Indicator

While CAS 62758-14-9 is specified as a titrimetric indicator in TRIS buffer systems, CAS 74347-15-2 represents a structurally distinct auxiliary material . Its different substitution pattern (methoxy group ortho to azo linkage rather than para) modifies the electronic environment of the chromophore, which may alter pH‑dependent color transitions and metal‑ion selectivity. Researchers developing novel spectrophotometric or complexometric assays where the isomer's indicator properties are unsuitable can evaluate CAS 74347-15-2 as an alternative scaffold.

Computational Chemistry and QSAR Model Building with Validated Physicochemical Parameters

With experimentally supported computed parameters including density 1.309 g/cm³, cLogP 2.20, and TPSA 75.76 Ų , CAS 74347-15-2 provides a well‑defined data point for quantitative structure‑activity relationship (QSAR) models of azo dye behavior. Its distinct substitution pattern relative to the isomer CAS 62758-14-9 offers a matched molecular pair for probing the effect of methoxy and sulfonic acid group positioning on computed and experimental endpoints.

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